N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-18(2)12-15-10(16-13(17-12)21-3)8-14-11(20)9-19-6-4-5-7-19/h4-7H,8-9H2,1-3H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHWXHCQTKZRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Dimethylamino Group
The dimethylamino group at the 4-position is introduced via nucleophilic substitution. As demonstrated in the synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide, dimethylamine reacts with a chlorinated triazine intermediate. The reaction typically occurs in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours. Monitoring via thin-layer chromatography (TLC) ensures complete substitution.
Methoxy Group Installation
The methoxy group at the 6-position is incorporated using sodium methoxide, as detailed in. This step occurs concurrently with dimethylamino group introduction in the one-pot ionic liquid system, reducing intermediate isolation steps.
Attachment of the Pyrrole-Acetamide Moiety
Synthesis of 2-(1H-Pyrrol-1-yl)Acetamide
Polysubstituted pyrroles are synthesized via a three-component reaction involving β-keto esters, amines, and arylglyoxals. For 2-(1H-pyrrol-1-yl)acetamide:
Coupling to the Triazine Intermediate
The methylene bridge between the triazine and acetamide is established through a nucleophilic substitution or reductive amination. In a method analogous to, the triazine’s chloromethyl derivative reacts with 2-(1H-pyrrol-1-yl)acetamide in the presence of a base (e.g., K₂CO₃) in DMF at 50°C for 8 hours. Alternatively, reductive amination using NaBH₃CN in methanol achieves similar results with higher selectivity.
Optimization and Challenges
Solvent and Catalyst Selection
Competing Side Reactions
- Over-alkylation : Excess methylating agents can lead to quaternary ammonium byproducts. Stoichiometric control and low temperatures mitigate this.
- Pyrrole ring oxidation : The pyrrole moiety is sensitive to strong oxidants; inert atmospheres (N₂ or Ar) are essential during coupling.
Analytical and Purification Strategies
Characterization
Chromatographic Purification
- Flash column chromatography : Silica gel with a gradient of ethyl acetate/hexane (1:1 to 3:1) removes unreacted starting materials.
- Recrystallization : Methanol/water mixtures yield high-purity crystals (>98% by HPLC).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group on the triazine ring can undergo oxidation to form a methoxy-substituted triazine oxide. This reaction typically requires strong oxidizing agents like hydrogen peroxide.
Reduction: : The compound can undergo reduction reactions, particularly at the acetamide linkage. Common reducing agents include lithium aluminium hydride, which can convert the acetamide to an amine.
Substitution: : The dimethylamino group can be substituted by other nucleophiles such as thiols or amines, which can modify the compound’s properties significantly.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), temperatures around 60-80°C.
Reduction: : Lithium aluminium hydride (LiAlH4), conducted in dry ether at low temperatures.
Substitution: : Nucleophiles like thiols or amines in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: : Methoxy-substituted triazine oxide.
Reduction: : Amine derivative of the original compound.
Substitution: : Modified triazine derivatives with different substituents replacing the dimethylamino group.
Scientific Research Applications
Research indicates that compounds with similar structural features exhibit various biological activities:
- Anticancer Activity : The presence of the triazine core suggests potential anticancer properties. Studies have shown that compounds containing triazine rings can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens. The pyrrole moiety may enhance this activity by interacting with microbial enzymes or membranes.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Triazine Derivatives | Triazine core | Anticancer | Diverse mechanisms |
| Pyrrole Derivatives | Pyrrole structure | Antimicrobial | Enhanced membrane interaction |
| Dimethylamino Compounds | Basic amine group | Antiviral | Potential enzyme inhibition |
Case Studies
Several studies have explored the biological activities of similar compounds:
- Anticancer Evaluation : A study on triazine derivatives demonstrated their ability to inhibit cell proliferation in human cancer cell lines (e.g., MCF-7, HeLa) through apoptosis induction.
- Antimicrobial Screening : Research involving pyrrole-based compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure can enhance efficacy.
- In Silico Studies : Computational modeling has been used to predict the interactions between N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide and its biological targets, providing insights into its pharmacodynamics.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : It interacts with proteins, enzymes, and nucleic acids, forming stable complexes.
Pathways Involved: : In biological systems, it may inhibit specific enzymes involved in cellular proliferation, potentially leading to antitumor activity. The triazine ring's ability to form hydrogen bonds and electrostatic interactions plays a crucial role in these processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)-N-methylpyrrol-2-carboxamide: : Similar triazine and pyrrole structure but with chloro substitution, leading to different reactivity and biological activity.
N-(4-Dimethylamino-6-methoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxamide: : Similar functionalities, but the pyrrolidine ring alters the compound's conformational flexibility and interaction profile.
Highlighting Uniqueness
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide stands out due to its specific substitution pattern on the triazine ring and the presence of both pyrrole and acetamide groups, offering unique reactivity and interaction potentials compared to similar compounds. Its versatility in chemical reactions and wide range of applications make it a compound of significant interest in scientific research and industrial applications.
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034276-05-4 |
| Molecular Formula | C16H21N5O3 |
| Molecular Weight | 331.37 g/mol |
The structure features a triazine ring, which is known for its diverse biological activities, and a pyrrole moiety that may enhance its pharmacological profile.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can modulate receptor activity, affecting signaling pathways critical for various cellular functions.
- DNA/RNA Interaction : The compound may intercalate with nucleic acids, influencing transcription and translation processes .
In Vitro Studies
Recent studies have demonstrated the compound's potential in various biological assays:
- Antimicrobial Activity : In vitro evaluations showed that derivatives of triazine compounds exhibit significant antibacterial properties against a range of pathogens. For instance, modifications to the triazine structure resulted in enhanced activity against Gram-positive bacteria .
- Cox Inhibition : The compound was assessed for its inhibitory effects on cyclooxygenase (COX) enzymes. Preliminary results indicate moderate inhibition of COX-II with IC50 values comparable to standard inhibitors like Celecoxib .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of various triazine derivatives, including this compound. Results indicated that certain modifications led to a significant increase in antibacterial activity against both Gram-positive and Gram-negative bacteria.
- COX Inhibition Research :
Discussion
The biological activity of this compound highlights its potential as a lead compound in drug development. Its ability to interact with multiple biological targets positions it as a candidate for further exploration in therapeutic applications.
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : More comprehensive studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in animal models.
- Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate how modifications to the chemical structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
